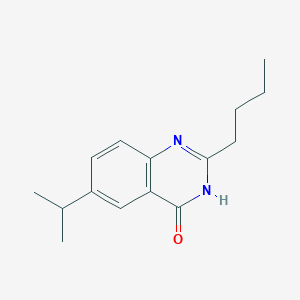
4-chloro-7-fluoro-6-iodoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7-fluoro-6-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential pharmacological properties. This compound, with its unique combination of chlorine, iodine, and fluorine substituents, exhibits interesting chemical and biological properties that make it a valuable subject of research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline typically involves the cyclization of appropriately substituted anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-fluoro-6-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
4-chloro-7-fluoro-6-iodoquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-6-iodoquinazoline is not fully understood. like other quinazoline derivatives, it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects . For example, some quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoroquinazoline: Shares similar structural features but lacks the iodine substituent.
6-Iodoquinazoline: Contains iodine but lacks chlorine and fluorine substituents.
7-Fluoroquinazoline: Contains fluorine but lacks chlorine and iodine substituents.
Uniqueness
4-chloro-7-fluoro-6-iodoquinazoline is unique due to the presence of all three substituents (chlorine, iodine, and fluorine) on the quinazoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H3ClFIN2 |
|---|---|
Molecular Weight |
308.48 g/mol |
IUPAC Name |
4-chloro-7-fluoro-6-iodoquinazoline |
InChI |
InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H |
InChI Key |
KRFXKLWWUDJFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)F)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxamide](/img/structure/B8558545.png)
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8558557.png)



![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)

![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)

